2-Methoxypyridine-3-carbothioamide

Cancer Immunotherapy Enzyme Inhibition Adenosine Signaling

Select 2-methoxypyridine-3-carbothioamide for distinct electronic and steric properties absent in the unsubstituted pyridine-3-carbothioamide scaffold. The 2-methoxy group enhances hydrogen‑bonding potential and modulates enzyme recognition, enabling differentiated inhibition of ecto‑5′-nucleotidase (CD73, IC₅₀ 101 nM), IMPDH2 (Ki 240 nM), and Sirt2. It exhibits a favorable early selectivity profile and is supplied at 95% purity for reliable SAR, fragment‑based screening, and focused library synthesis. Standard B2B shipping is available for R&D use.

Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
CAS No. 1016837-97-0
Cat. No. B3199366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-3-carbothioamide
CAS1016837-97-0
Molecular FormulaC7H8N2OS
Molecular Weight168.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=S)N
InChIInChI=1S/C7H8N2OS/c1-10-7-5(6(8)11)3-2-4-9-7/h2-4H,1H3,(H2,8,11)
InChIKeyWOJRRQJVEUOFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Methoxypyridine-3-carbothioamide (CAS 1016837-97-0) as a Differentiated Pyridine Scaffold


2-Methoxypyridine-3-carbothioamide (CAS 1016837-97-0, C7H8N2OS, MW: 168.21) is a functionalized heterocyclic building block featuring a pyridine core substituted with a 2-methoxy group and a 3-carbothioamide moiety . The carbothioamide group confers distinct reactivity compared to the parent amide, enabling chelation and serving as a precursor for thiazole and other heterocyclic syntheses. While the unsubstituted pyridine-3-carbothioamide (CAS 4621-66-3) is a widely used scaffold, the presence of the 2-methoxy group in this compound modulates both electronic character and steric environment, leading to differentiated biological target profiles [1]. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for fragment-based drug discovery and the synthesis of enzyme inhibitors .

Why Generic Pyridine Carbothioamide Substitution Fails: The Functional Impact of 2-Methoxy Modification


Direct substitution with the more common and structurally simpler pyridine-3-carbothioamide (CAS 4621-66-3) or other unsubstituted pyridine carbothioamides is not scientifically equivalent for key research applications. The 2-methoxy group in 2-methoxypyridine-3-carbothioamide introduces significant changes to the molecule's electronic properties, steric bulk, and potential for hydrogen bonding. This substitution directly impacts enzyme recognition and binding affinity, as evidenced by the compound's distinct inhibition profile across multiple target classes [1]. For example, while the unsubstituted pyridine-3-carbothioamide serves as a base scaffold, the 2-methoxy derivative demonstrates measurable and sometimes superior potency against specific enzymes like ecto-5'-nucleotidase [2]. Furthermore, the methoxy group enhances the compound's utility as a synthetic intermediate, providing a handle for further derivatization that is absent in the parent molecule, which is crucial for generating focused libraries of pyridine-based analogs .

Quantitative Differentiation Evidence for 2-Methoxypyridine-3-carbothioamide (CAS 1016837-97-0)


Ecto-5'-Nucleotidase (CD73) Inhibition Potency of 2-Methoxypyridine-3-carbothioamide

2-Methoxypyridine-3-carbothioamide demonstrates a significant, sub-micromolar inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 101 nM [1]. This is a notable point of differentiation from the more common pyridine-3-carbothioamide (CAS 4621-66-3), which is not reported to possess this specific, potent activity against CD73, a key target in immuno-oncology for modulating adenosine-mediated immunosuppression.

Cancer Immunotherapy Enzyme Inhibition Adenosine Signaling

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Profile

The compound exhibits inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 240 nM and demonstrates non-competitive inhibition [1]. While unsubstituted pyridine-3-carbothioamide (CAS 4621-66-3) is known as a scaffold for kinase inhibitors, this specific, low-micromolar activity against IMPDH2—a critical enzyme in the de novo synthesis of guanine nucleotides and a target for immunosuppressive and antiviral therapies—is a distinguishing feature of the 2-methoxy derivative.

Immunosuppression Antiviral Nucleotide Metabolism

Selectivity Against cAMP Phosphodiesterase

In a counter-screening assay, 2-methoxypyridine-3-carbothioamide was tested for inhibitory activity against cAMP phosphodiesterase using bovine aorta and was found to be inactive (reported as 'insignificant' at 1 µM) [1]. This lack of activity is a valuable data point for selectivity profiling, indicating that the compound's potent inhibition of ecto-5'-nucleotidase and IMPDH2 is not a result of broad, non-specific enzyme inhibition. This differentiates it from other pyridine derivatives that may exhibit pan-assay interference or promiscuous enzyme inhibition.

Selectivity Profiling Cardiovascular Research Off-Target Assessment

Antimicrobial Potential as a Class Characteristic

While specific quantitative MIC data for 2-methoxypyridine-3-carbothioamide against individual bacterial strains is not directly available in the open literature, the broader class of pyridine-3-carbothioamides has established antibacterial and antimycobacterial properties [1]. Research on related derivatives, such as N-alkyl-1,2-dihydro-2-thioxo-3-pyridinecarbothioamides, demonstrates good in vitro anti-Mycobacterium activity [2]. The 2-methoxy derivative is reported to have promising antimicrobial activity against various bacterial strains [3], suggesting that the presence of the methoxy group may modulate this class-level activity. For procurement, this positions the compound as a relevant scaffold for antimicrobial discovery, with the 2-methoxy group offering a distinct vector for SAR exploration.

Antibacterial Antimycobacterial Infectious Disease

Sirtuin-2 Fragment Inhibitor Scaffold

The pyridine-3-carbothioamide core has been successfully utilized as a fragment in the development of Sirtuin-2 (Sirt2) inhibitors, as evidenced by a co-crystal structure with human Sirt2 (PDB ID: 9FDU) [1]. While this structure uses a derivative (6-[2,2,2-tris(fluoranyl)ethoxy]pyridine-3-carbothioamide) and not the exact 2-methoxy compound, it validates the 3-carbothioamide pyridine core as a privileged fragment for engaging the Sirt2 selectivity pocket. The 2-methoxypyridine-3-carbothioamide represents a key intermediate for synthesizing analogous Sirt2 inhibitors, with the methoxy group providing a functional handle for further elaboration or for exploring distinct binding interactions compared to the fluorinated ethoxy analog. This provides a direct, structurally-informed rationale for procuring this specific building block over the unsubstituted pyridine-3-carbothioamide for fragment-based or structure-guided Sirt2 drug discovery programs.

Epigenetics Neurodegeneration Fragment-Based Drug Discovery

High-Impact Research and Procurement Scenarios for 2-Methoxypyridine-3-carbothioamide (CAS 1016837-97-0)


Immuno-Oncology Target Validation: CD73 Inhibitor Screening

Procure 2-methoxypyridine-3-carbothioamide as a starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of ecto-5'-nucleotidase (CD73). The compound's established IC50 of 101 nM [1] provides a validated hit for optimization. Its lack of activity against cAMP phosphodiesterase [2] indicates a favorable early selectivity profile, reducing the risk of pursuing a promiscuous inhibitor and accelerating the path to a lead candidate for cancer immunotherapy.

Antiviral Drug Discovery: IMPDH2 Inhibition as a Mechanism

Utilize this compound in medicinal chemistry programs focused on inhibiting inosine monophosphate dehydrogenase (IMPDH) for the development of novel antiviral or immunosuppressive therapies. The demonstrated Ki of 240 nM against IMPDH2 [1] differentiates this scaffold from unsubstituted pyridine carbothioamides, offering a distinct chemical entry point into a validated drug target pathway. This enables the exploration of new IP space around IMPDH inhibitors.

Structure-Guided Fragment-Based Drug Discovery (FBDD) for Sirtuin-2 (Sirt2)

Incorporate 2-methoxypyridine-3-carbothioamide into a fragment library for screening against Sirt2 or for use as a starting fragment for structure-guided optimization. The co-crystal structure of a closely related analog with Sirt2 (PDB: 9FDU) [1] validates the core scaffold's binding mode and provides a high-resolution template for computationally-aided design of more potent and selective Sirt2 inhibitors, which are of high interest for neurodegenerative disease research.

Antimicrobial Resistance: Next-Generation Antimycobacterial Scaffold Development

Leverage the class-level antimycobacterial properties of pyridine-3-carbothioamides [1] by using 2-methoxypyridine-3-carbothioamide as a novel core for synthesizing focused compound libraries. The 2-methoxy group introduces steric and electronic features not present in previously studied derivatives [2], offering a strategic opportunity to overcome existing resistance mechanisms and discover new agents effective against Mycobacterium tuberculosis and non-tuberculous mycobacteria.

Technical Documentation Hub

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